CID 71395428
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 71395428 is a chemical compound with unique properties and applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of CID 71395428 involves several synthetic routes and reaction conditions. These methods typically include the use of specific reagents and catalysts to achieve the desired chemical structure. The synthetic routes may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes the use of advanced technologies and equipment to control reaction parameters such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions: CID 71395428 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical and physical properties, which are essential for their applications in various fields.
Wissenschaftliche Forschungsanwendungen
CID 71395428 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions and as a catalyst for specific processes. In biology, this compound is used in the study of cellular processes and molecular interactions. In medicine, it has potential therapeutic applications due to its unique properties. In industry, this compound is used in the production of various materials and chemicals.
Wirkmechanismus
The mechanism of action of CID 71395428 involves its interaction with specific molecular targets and pathways This compound exerts its effects by binding to these targets and modulating their activity
Conclusion
This compound is a versatile compound with significant potential in various fields Its unique properties and applications make it a valuable subject of scientific research and industrial use
Eigenschaften
CAS-Nummer |
61482-92-6 |
---|---|
Molekularformel |
C24H42O4Si2 |
Molekulargewicht |
450.8 g/mol |
InChI |
InChI=1S/C24H42O4Si2/c1-5-9-17-25-23(26-18-10-6-2)29-21-15-13-14-16-22(21)30-24(27-19-11-7-3)28-20-12-8-4/h13-16,23-24H,5-12,17-20H2,1-4H3 |
InChI-Schlüssel |
GEIOBHUBSYUGMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(OCCCC)[Si]C1=CC=CC=C1[Si]C(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.